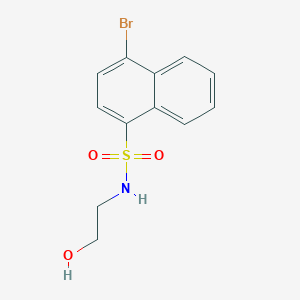
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide, also known as BES, is a chemical compound that has been extensively studied for its various applications in scientific research. BES is a sulfonamide derivative that is commonly used as a biochemical tool to study the structure and function of proteins, enzymes, and other biological molecules. In
Mecanismo De Acción
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide acts as a competitive inhibitor of proteases, which are enzymes that break down proteins. It binds to the active site of the protease, preventing the substrate from binding and inhibiting the protease activity. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide also denatures proteins, causing them to lose their three-dimensional structure and function.
Biochemical and Physiological Effects
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of various proteases, including trypsin, chymotrypsin, and papain. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activity of the proteasome, a large protein complex that degrades damaged or misfolded proteins. In addition, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide is its ability to selectively inhibit proteases and denature proteins. This makes it a valuable tool for studying the structure and function of proteins and enzymes. However, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on different proteins and enzymes can vary depending on the experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new protease inhibitors based on the structure of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. Another area of research is the use of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a tool for studying the role of proteases and protein degradation in disease processes. Additionally, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating diseases such as cancer.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction yields 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a protein denaturant and a protease inhibitor. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide can be used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in the preparation of protein samples for electrophoresis and mass spectrometry analysis.
Propiedades
Fórmula molecular |
C12H12BrNO3S |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
4-bromo-N-(2-hydroxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-5-6-12(18(16,17)14-7-8-15)10-4-2-1-3-9(10)11/h1-6,14-15H,7-8H2 |
Clave InChI |
CJZRJUZOEOSGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)



![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)